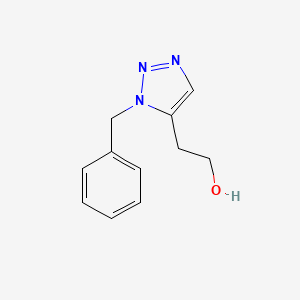
2-(3-Benzyltriazol-4-yl)ethanol
Descripción general
Descripción
2-(3-Benzyltriazol-4-yl)ethanol is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Benzyltriazol-4-yl)ethanol, a compound characterized by its triazole ring and alcohol functional group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a benzyl group attached to a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The presence of the triazole ring may contribute to antioxidant effects, potentially offering protective benefits against oxidative stress.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways.
The biological activity of this compound is believed to involve interactions with specific molecular targets. The triazole moiety can act as a ligand for various enzymes and receptors, influencing biochemical pathways that regulate microbial growth and inflammation.
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of this compound revealed that it possesses significant inhibitory effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological methods.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus subtilis | 0.25 |
These results indicate that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Antioxidant Activity
The antioxidant potential was assessed using various assays, including DPPH radical scavenging and FRAP assays. The compound demonstrated a notable capacity to scavenge free radicals, with an EC50 value indicating effective antioxidant activity.
| Assay Type | EC50 (mg/mL) |
|---|---|
| DPPH Scavenging | 15.0 |
| FRAP | 12.5 |
These findings suggest that the compound may provide protective effects against oxidative damage in biological systems.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This inhibition suggests a potential application in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A controlled study on the effectiveness of this compound against MRSA highlighted its potential as an alternative treatment option in antibiotic-resistant infections. The study utilized both in vitro and in vivo models to demonstrate efficacy.
- Case Study on Antioxidant Properties : Another research project focused on the antioxidant capabilities of this compound in neuroprotective applications. Results indicated that it could mitigate oxidative stress in neuronal cell lines, suggesting therapeutic potential in neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(3-benzyltriazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-7-6-11-8-12-13-14(11)9-10-4-2-1-3-5-10/h1-5,8,15H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEBJAJYYYIJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















